molecular formula C16H14Cl3NO4S2 B6429039 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine CAS No. 1705265-96-8

3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine

Cat. No. B6429039
CAS RN: 1705265-96-8
M. Wt: 454.8 g/mol
InChI Key: AINOTJAGJSYVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (CBSP) is a cyclic sulfonamide compound that has a wide range of applications in scientific research. It is a versatile compound with numerous advantages in the laboratory setting, including its ability to be synthesized in a relatively straightforward manner and its low toxicity. CBSP is used in a variety of biochemical and physiological experiments and has been found to have a number of beneficial effects. This article will provide an overview of CBSP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, including studies of enzyme inhibition, cell signaling, and protein-protein interactions. It has also been used in studies of drug delivery, drug design, and drug metabolism. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been used in studies of receptor-ligand interactions and protein folding.

Mechanism of Action

3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine is thought to act as an inhibitor of enzymes and proteins. It is believed to interact with the active sites of enzymes and proteins, thereby blocking their activity and preventing them from performing their biological functions. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been found to interfere with the binding of ligands to receptors and to inhibit the formation of protein-protein interactions.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been found to have a number of beneficial effects in biochemical and physiological experiments. It has been found to inhibit the activity of enzymes and proteins, which can be beneficial in studies of enzyme inhibition and protein-protein interactions. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been found to interfere with the binding of ligands to receptors, which can be beneficial in studies of drug delivery and drug metabolism.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has a number of advantages in the laboratory setting. It can be synthesized relatively easily and is relatively non-toxic. Additionally, it has a wide range of applications in scientific research and can be used in a variety of biochemical and physiological experiments. However, there are some limitations to its use in the laboratory. For example, it is not soluble in water, which can limit its use in some experiments. Additionally, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine in scientific research. For example, it could be used to study the effects of drug metabolism and receptor-ligand interactions in more detail. Additionally, it could be used to study the effects of protein folding and to design new drugs and drug delivery systems. It could also be used to study the effects of enzyme inhibition and to develop new inhibitors of enzymes and proteins. Finally, it could be used to study the effects of cell signaling and to develop new signaling pathways.

Synthesis Methods

3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine can be synthesized in a straightforward manner using a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine. The second step involves the reaction of the product with a reducing agent such as sodium borohydride to yield the desired 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2,6-dichlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO4S2/c17-11-4-6-12(7-5-11)25(21,22)13-8-9-20(10-13)26(23,24)16-14(18)2-1-3-15(16)19/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINOTJAGJSYVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine

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